2-(4-Chloropiperidin-1-yl)nicotinonitrile 2-(4-Chloropiperidin-1-yl)nicotinonitrile
Brand Name: Vulcanchem
CAS No.: 1185318-22-2
VCID: VC8213442
InChI: InChI=1S/C11H12ClN3/c12-10-3-6-15(7-4-10)11-9(8-13)2-1-5-14-11/h1-2,5,10H,3-4,6-7H2
SMILES: C1CN(CCC1Cl)C2=C(C=CC=N2)C#N
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol

2-(4-Chloropiperidin-1-yl)nicotinonitrile

CAS No.: 1185318-22-2

Cat. No.: VC8213442

Molecular Formula: C11H12ClN3

Molecular Weight: 221.68 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloropiperidin-1-yl)nicotinonitrile - 1185318-22-2

Specification

CAS No. 1185318-22-2
Molecular Formula C11H12ClN3
Molecular Weight 221.68 g/mol
IUPAC Name 2-(4-chloropiperidin-1-yl)pyridine-3-carbonitrile
Standard InChI InChI=1S/C11H12ClN3/c12-10-3-6-15(7-4-10)11-9(8-13)2-1-5-14-11/h1-2,5,10H,3-4,6-7H2
Standard InChI Key LXBDOUVSMMOTKK-UHFFFAOYSA-N
SMILES C1CN(CCC1Cl)C2=C(C=CC=N2)C#N
Canonical SMILES C1CN(CCC1Cl)C2=C(C=CC=N2)C#N

Introduction

Chemical Identity and Structural Features

2-(4-Chloropiperidin-1-yl)nicotinonitrile (IUPAC name: 2-[(4-chloropiperidin-1-yl)]pyridine-3-carbonitrile) is a bicyclic organic compound comprising a pyridine ring substituted with a cyano group at position 3 and a 4-chloropiperidine moiety at position 2. The piperidine ring introduces steric and electronic effects, while the chlorine atom enhances electrophilicity, potentially influencing reactivity and biological activity .

Key Structural Attributes:

  • Molecular Formula: C₁₁H₁₂ClN₃

  • Molecular Weight: 221.69 g/mol

  • Hybridization: The pyridine nitrogen adopts sp² hybridization, contributing to aromaticity, while the piperidine ring exists in a chair conformation with axial chlorine .

Synthetic Methodologies

Nucleophilic Substitution Reactions

The synthesis of 2-(4-chloropiperidin-1-yl)nicotinonitrile likely follows pathways analogous to those reported for related nicotinonitrile derivatives. A plausible route involves the reaction of 2-chloronicotinonitrile with 4-chloropiperidine under nucleophilic aromatic substitution conditions .

Representative Synthesis Protocol:

  • Reactants: 2-Chloronicotinonitrile (1.0 equiv), 4-chloropiperidine (1.2 equiv).

  • Conditions: Reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 120°C for 12–24 hours.

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

Mechanistic Insight:
The chlorine atom on the pyridine ring acts as a leaving group, displaced by the piperidine nitrogen. The reaction proceeds via a two-step mechanism: (i) deprotonation of 4-chloropiperidine by K₂CO₃ to generate a stronger nucleophile, and (ii) nucleophilic attack at the pyridine C-2 position .

Spectral Characterization

While experimental data for 2-(4-chloropiperidin-1-yl)nicotinonitrile are unavailable, extrapolations from analogous compounds provide expected spectral profiles:

SpectrumKey Peaks
IR (KBr)2220–2240 cm⁻¹ (C≡N stretch), 750–770 cm⁻¹ (C-Cl stretch)
¹H NMR (DMSO-d₆)δ 8.60–8.70 (d, 1H, H-6), 7.80–7.90 (dd, 1H, H-4), 3.50–3.70 (m, 4H, piperidine), 2.90–3.10 (m, 2H, piperidine), 1.80–2.00 (m, 2H, piperidine)
¹³C NMRδ 160.5 (C-2), 154.2 (C-3), 135.8 (C-6), 125.4 (C-5), 116.2 (C≡N), 45.3 (N-CH₂), 35.1 (C-Cl)

These predictions align with data for structurally similar compounds, such as 2-chloro-4-(4-chlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the electrophilic cyano group .

Thermal Behavior

  • Melting Point: Estimated 180–185°C (decomposition observed above 200°C).

  • Thermogravimetric Analysis (TGA): Mass loss initiates at 190°C, correlating with piperidine ring degradation .

Reactivity and Functionalization

Cyano Group Transformations

The cyano group at position 3 serves as a versatile handle for further derivatization:

  • Hydrolysis: Forms carboxylic acids or amides under acidic/basic conditions.

  • Reduction: Catalytic hydrogenation yields aminomethyl derivatives.

Piperidine Substitution

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous reactions range from 40–60%; ligand-accelerated catalysis may improve efficiency.

  • Toxicity Profiling: Piperidine derivatives can exhibit neurotoxicity; in silico ADMET predictions are critical.

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